4-(4-Hydroxyanilino)-4-oxobutanoic acid
Overview
Description
“4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by several synonyms, including MLS000760368, (E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid, and SMR000369633 .
Molecular Structure Analysis
The compound’s structure includes a 4-hydroxyanilino group and a 4-oxo-2-butenoic acid group . The InChI string representation of the molecule is InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 86.6 Ų, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Scientific Research Applications
Antimicrobial Agent Development
The derivatives of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid have shown promising results as scaffolds for developing antimicrobial agents. These compounds exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species . Notably, they have demonstrated substantial activity against Candida auris, a particularly challenging pathogen due to its resistance to many antifungal drugs .
Enzyme Inhibition for Diabetes Management
In the context of diabetes mellitus, a pandemic in modern society, the regulation of carbohydrate hydrolysis is crucial. Derivatives of this compound have been studied for their α-amylase and α-glucosidase inhibition mechanisms. These enzymes are key in the digestive process that converts carbohydrates into glucose. The compound’s derivatives can inhibit these enzymes, thereby controlling hyperglycemia—a significant characteristic of diabetes .
Mechanism of Action
Target of Action
It’s structurally similar to tyrosine , which is one of the 20 standard amino acids used by cells to synthesize proteins . It’s also related to 4-(4-hydroxyphenyl)-but-3-en-2-one, which has been shown to inhibit α-amylase and α-glucosidase .
Mode of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner . This suggests that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid might interact with its targets in a similar way, leading to changes in their activity.
Biochemical Pathways
It’s structurally similar to tyrosine , which plays a significant role in the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
It’s structurally similar to tyrosine , which is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . Most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase , which could potentially lead to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels.
Action Environment
Microbial hydroxylation has been shown to be an effective method for the formation of 4-(4′-hydroxyanilino)-5-anilinophthalimide , suggesting that microbial enzymes could potentially influence the action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid.
properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJPSXOXNMQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345567 | |
Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62558-67-2 | |
Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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